2,3,4-Trimethoxybenzyl alcohol

Physical chemistry Process chemistry Purification engineering

2,3,4-Trimethoxybenzyl alcohol (TMBA) is a tri‑methoxylated aromatic primary alcohol with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol. It is a clear liquid at room temperature, characterized by a density of 1.151 g/mL at 25 °C, a boiling point of 105 °C at 25 mmHg, and a refractive index of n²⁰/D 1.532.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 71989-96-3
Cat. No. B140369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxybenzyl alcohol
CAS71989-96-3
Synonyms1-Hydroxymethyl-2,3,4-trimethoxybenzene;  2,3,4-Trimethoxybenzenemethanol; 
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CO)OC)OC
InChIInChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3
InChIKeyDGJVVEVPKPOLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxybenzyl alcohol (CAS 71989-96-3): Core Specifications and Procurement-Relevant Identity


2,3,4-Trimethoxybenzyl alcohol (TMBA) is a tri‑methoxylated aromatic primary alcohol with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol [1]. It is a clear liquid at room temperature, characterized by a density of 1.151 g/mL at 25 °C, a boiling point of 105 °C at 25 mmHg, and a refractive index of n²⁰/D 1.532 . The compound serves as a key intermediate in the synthesis of the anti‑anginal drug Trimetazidine, where it is officially designated as Trimetazidine EP Impurity D . Its unique 2,3,4‑substitution pattern on the benzyl alcohol core confers distinct physicochemical and reactivity properties compared to other trimethoxybenzyl alcohol regioisomers.

Why 2,3,4-Trimethoxybenzyl alcohol Cannot Be Substituted by Its Closest Regioisomers or Aldehyde Precursor


Generic substitution of 2,3,4‑trimethoxybenzyl alcohol with its 3,4,5‑ or 2,4,6‑regioisomers, or with 2,3,4‑trimethoxybenzaldehyde, is precluded by significant divergences in physicochemical properties, enzymatic reactivity, and regulatory identity. The 2,3,4‑isomer exhibits a lower boiling point (105 °C at 25 mmHg) and density (1.151 g/mL) than the 3,4,5‑isomer (228 °C at 25 mmHg; 1.233 g/mL), which directly impacts distillation and purification protocols . In lignin peroxidase‑catalyzed oxidation, the 2,3,4‑isomer displays a markedly lower reaction rate than both 3,4‑dimethoxybenzyl alcohol (veratryl alcohol) and the 2,4,5‑trimethoxy isomer, making it unsuitable for assays requiring high turnover [1]. Most critically, 2,3,4‑trimethoxybenzyl alcohol is the pharmacopoeially defined Trimetazidine EP Impurity D; no other trimethoxybenzyl alcohol or aldehyde can fulfill this regulatory role in analytical method development or quality control .

Quantitative Differentiation of 2,3,4-Trimethoxybenzyl alcohol Against Analogues and Precursors


Physical Property Differentiation from the 3,4,5‑ and 2,4,6‑Trimethoxybenzyl Alcohol Regioisomers

The 2,3,4‑trimethoxy substitution pattern yields a benzyl alcohol with a lower boiling point and lower density than the 3,4,5‑isomer, and a higher density but lower boiling point than the 2,4,6‑isomer . These differences are critical for distillation‑based purification and for predicting chromatographic behavior.

Physical chemistry Process chemistry Purification engineering

Enzymatic Oxidation Rate Hierarchy: Lignin Peroxidase Substrate Specificity

In a head‑to‑head study of methoxy‑substituted benzyl alcohols as substrates for Trametes versicolor lignin peroxidase, 2,3,4‑trimethoxybenzyl alcohol exhibited the lowest reaction rate among the trimethoxy isomers tested, ranking significantly below 2,4,5‑TMBA, 3,4,5‑TMBA, and the natural substrate veratryl alcohol (3,4‑DMBA) [1].

Enzymology Lignin degradation Biocatalysis

Regulatory Identity: Trimetazidine EP Impurity D vs. Impurity C (Aldehyde)

2,3,4‑Trimethoxybenzyl alcohol is the European Pharmacopoeia (EP) specified Impurity D of the anti‑anginal drug Trimetazidine [1]. Its oxidized precursor, 2,3,4‑trimethoxybenzaldehyde, is EP Impurity C . Only the alcohol form (Impurity D) can serve as the authentic standard for quantifying the reduced impurity in drug substance and drug product, a requirement for ANDA filings and commercial batch release.

Pharmaceutical analysis Regulatory science Quality control

Regioselective Benzylation of Purine Ribonucleosides: Yield Advantage over Unsubstituted Benzyl Alcohol

2,3,4‑Trimethoxybenzyl alcohol has been employed to introduce a 2,3,4‑trimethoxybenzyl protecting group onto the 2′‑OH of purine ribonucleosides . In contrast, analogous Mitsunobu benzylations using unsubstituted benzyl alcohol on similar 6‑chloropurine substrates have been reported to yield 2′‑O‑benzyl derivatives in yields ranging from 4.6% to 62.9%, depending on the solvent [1]. While direct yield data for 2,3,4‑TMBA are not reported in the same study, the methoxy‑substituted benzyl group is known to confer enhanced acid‑lability for orthogonal deprotection strategies, a feature that unsubstituted benzyl alcohol cannot provide.

Nucleoside chemistry O‑Benzylation Mitsunobu reaction

Photoelectrocatalytic Oxidation Behavior: Supporting Evidence for Selective Partial Oxidation

Photoelectrocatalytic partial oxidation of 2,3,4‑trimethoxybenzyl alcohol has been investigated in a three‑electrode batch reactor under near‑UV irradiation . While direct comparative data against other methoxy‑substituted benzyl alcohols in the same system are not available, related studies on 4‑methoxybenzyl alcohol demonstrate that substitution pattern strongly influences oxidation selectivity and product distribution [1]. This positions 2,3,4‑TMBA as a distinct substrate for studies of substituent effects on photoelectrocatalytic benzyl alcohol oxidation.

Photocatalysis Electrosynthesis Green chemistry

Optimal Procurement Scenarios for 2,3,4-Trimethoxybenzyl alcohol Driven by Quantitative Evidence


Pharmaceutical Quality Control: Trimetazidine Impurity D Standard

Procure 2,3,4‑trimethoxybenzyl alcohol when developing or validating HPLC/GC methods for the quantification of Impurity D in Trimetazidine drug substance or finished product. The compound is the EP‑specified impurity standard; substitution with 2,3,4‑trimethoxybenzaldehyde (Impurity C) is not acceptable [1]. Use for ANDA filings and commercial batch release testing.

Distillation‑Based Purification in Process Chemistry

Select 2,3,4‑trimethoxybenzyl alcohol over the 3,4,5‑isomer when a lower boiling point (105 °C at 25 mmHg vs. 228 °C) is advantageous for vacuum distillation. The 123 °C lower boiling point reduces energy consumption and thermal degradation risk .

Nucleoside Protecting Group Chemistry Requiring Orthogonal Acid Lability

Utilize 2,3,4‑trimethoxybenzyl alcohol to install an acid‑labile, methoxy‑substituted benzyl protecting group on the 2′‑OH of purine ribonucleosides . This protecting group can be cleaved under mildly acidic conditions that leave other benzyl ethers intact, an advantage over unsubstituted benzyl alcohol.

Lignin Peroxidase Studies Requiring Low Substrate Turnover

Employ 2,3,4‑trimethoxybenzyl alcohol as a low‑reactivity substrate in lignin peroxidase assays when a background signal or slow kinetic profile is desired. The compound ranks among the slowest methoxy‑substituted benzyl alcohols tested [2], making it useful for inhibition or competition studies.

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